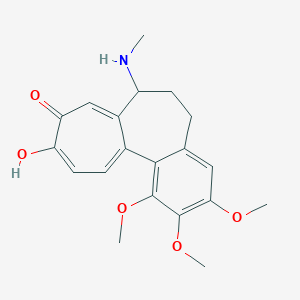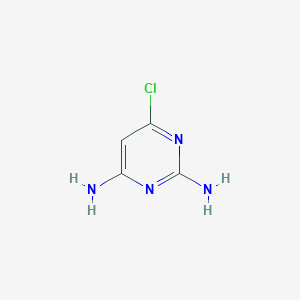
3,4,5-Tribrompyrazol
Übersicht
Beschreibung
1-Desoxymannojirimycin (Hydrochlorid) ist eine biologisch aktive Verbindung, die für ihre inhibitorischen Wirkungen auf Alpha-Glucosidase- und Alpha-Mannosidase-Enzyme bekannt ist. Diese Verbindung hat signifikante antivirale Eigenschaften gezeigt und wird wegen ihrer potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung von Virusinfektionen und Stoffwechselstörungen, untersucht .
Herstellungsmethoden
1-Desoxymannojirimycin (Hydrochlorid) kann durch verschiedene chemische Wege synthetisiert werden. Eine übliche Methode beinhaltet die Reduktion von Nojirimycin, gefolgt von der Einführung einer Hydrochloridgruppe. Der Syntheseprozess umfasst typischerweise Schritte wie reduktive Aminierung und die Trennung von Epimeren. Zum Beispiel kann die Verwendung von Reagenzien wie TiCl4 und NaCNBH3 in Methanol, gefolgt von Reinigungsschritten, die gewünschte Verbindung liefern . Industrielle Produktionsmethoden beinhalten oft Fermentationsprozesse unter Verwendung von Bakterienstämmen wie Bacillus- und Streptomyces-Spezies, die die Verbindung auf natürliche Weise produzieren .
Wissenschaftliche Forschungsanwendungen
1-Deoxymannojirimycin (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosidase inhibition and glycoprotein processing.
Biology: The compound is employed in studies involving cell-surface carbohydrate structures and their biological functions.
Medicine: It has shown potential in antiviral therapies, particularly against HIV and influenza viruses. .
Wirkmechanismus
Target of Action
3,4,5-Tribromopyrazole is primarily used in the preparation of 1-aryl-4-substituted piperazine CCR1 antagonists . The CCR1 (C-C chemokine receptor type 1) is a protein that in humans is encoded by the CCR1 gene. It is a receptor for several chemokines and plays a fundamental role in the inflammatory response .
Mode of Action
It is known that it interacts with its target, the ccr1 receptor, to produce 1-aryl-4-substituted piperazine ccr1 antagonists . These antagonists bind to the CCR1 receptor, blocking the binding of its natural ligands and thus inhibiting the inflammatory response .
Biochemical Pathways
This pathway plays a crucial role in immune responses, including the recruitment of leukocytes to sites of inflammation .
Pharmacokinetics
It is known that the compound is insoluble in water but soluble in chloroform , which could potentially affect its bioavailability and distribution in the body.
Result of Action
The primary result of the action of 3,4,5-Tribromopyrazole is the production of 1-aryl-4-substituted piperazine CCR1 antagonists . These antagonists inhibit the inflammatory response by blocking the action of the CCR1 receptor . This can have significant effects at the molecular and cellular levels, potentially reducing inflammation and immune responses.
Action Environment
The action of 3,4,5-Tribromopyrazole can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its distribution and bioavailability in the body . Additionally, factors such as pH and temperature could potentially affect its stability and efficacy.
Biochemische Analyse
Molecular Mechanism
It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Vorbereitungsmethoden
1-Deoxymannojirimycin (hydrochloride) can be synthesized through various chemical routes. One common method involves the reduction of nojirimycin, followed by the introduction of a hydrochloride group. The synthetic process typically includes steps such as reductive amination and separation of epimers. For instance, the use of reagents like TiCl4 and NaCNBH3 in methanol, followed by purification steps, can yield the desired compound . Industrial production methods often involve fermentation processes using bacterial strains such as Bacillus and Streptomyces species, which naturally produce the compound .
Analyse Chemischer Reaktionen
1-Desoxymannojirimycin (Hydrochlorid) durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden, die unterschiedliche biologische Aktivitäten aufweisen können.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren, was möglicherweise die inhibitorischen Eigenschaften der Verbindung verändert.
Substitution: Substitutionsreaktionen, insbesondere an den Hydroxylgruppen, können zur Bildung verschiedener Analoga führen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie PCC (Pyridiniumchlorchromat) und Reduktionsmittel wie NaCNBH3 (Natriumcyanoborhydrid). .
Wissenschaftliche Forschungsanwendungen
1-Desoxymannojirimycin (Hydrochlorid) hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird als Modellverbindung zur Untersuchung der Glycosidasehemmung und der Glykoproteinverarbeitung verwendet.
Biologie: Die Verbindung wird in Studien verwendet, die sich mit Zelloberflächen-Kohlenhydratstrukturen und ihren biologischen Funktionen befassen.
Medizin: Sie hat sich als vielversprechend für antivirale Therapien erwiesen, insbesondere gegen HIV- und Influenzaviren. .
Wirkmechanismus
1-Desoxymannojirimycin (Hydrochlorid) entfaltet seine Wirkung hauptsächlich durch die Hemmung von Alpha-Glucosidase- und Alpha-Mannosidase-Enzymen. Diese Hemmung verhindert die Umwandlung von hochmolekularem Mannose in komplexe Oligosaccharide, wodurch die Glykoproteinverarbeitung verändert wird. Die antivirale Aktivität der Verbindung wird auf ihre Fähigkeit zurückgeführt, die N-gebundene Glykosylierung zu hemmen, die für die Replikation bestimmter Viren entscheidend ist .
Vergleich Mit ähnlichen Verbindungen
1-Desoxymannojirimycin (Hydrochlorid) ähnelt anderen Iminosacchariden wie 1-Desoxynojirimycin und 1,5-Didesoxy-1,5-imino-D-Mannitol. Es ist einzigartig in seiner selektiven Hemmung von Alpha-Mannosidase I und seinen starken antiviralen Eigenschaften. Weitere ähnliche Verbindungen umfassen:
1-Desoxynojirimycin: Bekannt für seine antihyperglykämischen und antiviralen Aktivitäten.
1,5-Didesoxy-1,5-imino-D-Mannitol: Wird in Studien zur Glykoproteinverarbeitung und als therapeutisches Mittel verwendet .
Zusammenfassend lässt sich sagen, dass 1-Desoxymannojirimycin (Hydrochlorid) eine vielseitige Verbindung mit erheblichem Potenzial in verschiedenen wissenschaftlichen und medizinischen Bereichen ist. Seine einzigartigen Eigenschaften und die breite Palette an Anwendungen machen es zu einem wertvollen Werkzeug für Forscher und Industrieexperten gleichermaßen.
Eigenschaften
IUPAC Name |
3,4,5-tribromo-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBr3N2/c4-1-2(5)7-8-3(1)6/h(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQKCKQJBGFUBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBr3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347899 | |
| Record name | 3,4,5-Tribromopyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17635-44-8 | |
| Record name | 3,4,5-Tribromopyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-TRIBROMO-1H-PYRAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 3,4,5-Tribromopyrazole in organic synthesis?
A: 3,4,5-Tribromopyrazole serves as a versatile building block in organic synthesis, particularly in the construction of diverse heterocyclic systems. For instance, it acts as a precursor for synthesizing functionalized pyrazoles, N-substituted dihydropyridinones, iminothiazolidinones, and iminothiazolines. [] Additionally, it can be utilized as an auxiliary group to direct specific chemical transformations. For example, researchers employed 3,4,5-Tribromopyrazole as an auxiliary to achieve ortho-C-H hydroxylation of benzyl compounds via a boronation/oxidation sequence using BBr3 and NaBO3·4H2O. This method exhibited excellent site selectivity and provided moderate to excellent yields of the corresponding phenols under metal-free conditions. []
Q2: How does the structure of 3,4,5-Tribromopyrazole facilitate its use in Suzuki-Miyaura reactions?
A: The three bromine atoms on the pyrazole ring of 3,4,5-Tribromopyrazole play a crucial role in Suzuki-Miyaura cross-coupling reactions. They act as leaving groups, enabling the selective installation of various aryl or heteroaryl groups at specific positions on the pyrazole ring. This allows for the synthesis of a diverse library of pyrazole derivatives with tailored substituents. [] Researchers have successfully demonstrated the synthesis of N-protected 3,4,5-triaryl-pyrazoles, 3,5-diaryl-4-bromopyrazoles, and 5-aryl-3,4-dibromopyrazoles with excellent site-selectivity and good yields using this strategy. []
Q3: Has the antimicrobial activity of compounds derived from 3,4,5-Tribromopyrazole been investigated?
A: Yes, research indicates that various heterocyclic compounds derived from 3,4,5-Tribromopyrazole, such as benzo[d]thiazol-2-amines, 1-(benzo[d]thiazol-2-yl)-3-(substituted) thioureas, and ethyl 4-(3-benzoylthioureido) benzoates, demonstrate promising in vitro antibacterial activity against both gram-positive and gram-negative bacteria. [] The synthesized compounds exhibited good to potent activity compared to standard antibacterial drugs. Furthermore, these compounds displayed moderate antifungal activity against several fungal strains in vitro. [] These findings highlight the potential of 3,4,5-Tribromopyrazole derivatives as lead compounds for developing novel antimicrobial agents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



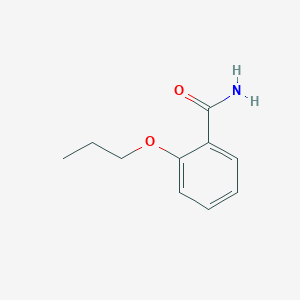
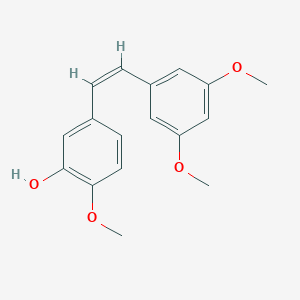


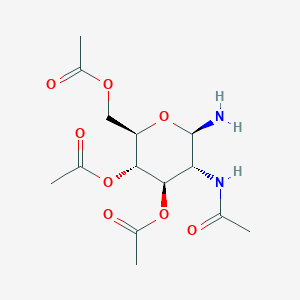

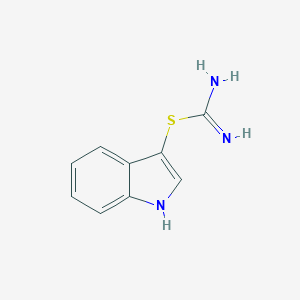
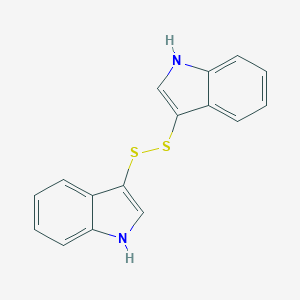
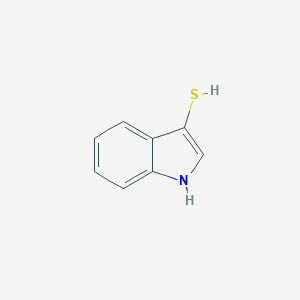
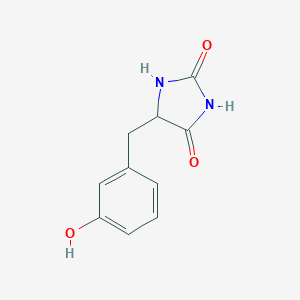
![2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B16294.png)
